

Toxicological Profile of 1-Phenylpiperidine: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1-Phenylpiperidine

Cat. No.: B1584701

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological information for **1-phenylpiperidine**. It is intended for research and informational purposes only. Specific quantitative toxicological data for **1-phenylpiperidine**, such as LD50 and NOAEL values from dedicated studies, are not readily available in the public domain. The information presented herein is compiled from safety data sheets, studies on structurally related compounds, and general toxicological principles.

Introduction

1-Phenylpiperidine (CAS No. 4096-20-2) is a heterocyclic aromatic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents and fine chemicals.^{[1][2]} Its structural motif is found in various classes of drugs, including analgesics, antipsychotics, and antidepressants.^[2] Given its prevalence as a synthetic intermediate, a thorough understanding of its toxicological profile is essential for risk assessment and safe handling in research and drug development settings. This technical guide summarizes the known toxicological properties of **1-phenylpiperidine**, outlines relevant experimental methodologies, and provides insights into its potential mechanisms of action.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **1-phenylpiperidine** is provided in Table 1. This information is critical for its proper handling, storage, and for understanding its

potential environmental fate and transport.

Property	Value	Reference
CAS Number	4096-20-2	[1][3]
Molecular Formula	C ₁₁ H ₁₅ N	[1][3]
Molecular Weight	161.24 g/mol	[3][4]
Appearance	Colorless to light yellow or light orange clear liquid	[1]
Boiling Point	258 °C	[4]
Melting Point	4.7 °C	[4][5]
Flash Point	106 °C	[4]
Density	0.9944 g/cm ³	[5]
Refractive Index	1.5600 to 1.5640	[5]
Storage Conditions	2-8°C, protect from light	[5]

Toxicological Profile

The toxicological data for **1-phenylpiperidine** is primarily derived from its classification and labeling under the Globally Harmonized System (GHS) and from studies on analogous compounds. Direct, comprehensive toxicological studies on **1-phenylpiperidine** are limited in publicly accessible literature.

Acute Toxicity

No specific oral, dermal, or inhalation LD50/LC50 values for **1-phenylpiperidine** have been identified in the reviewed literature. However, based on its GHS classification, it is known to cause skin, eye, and respiratory irritation upon acute exposure.[3][6]

General Observations from Structurally Related Compounds: For context, piperidine, the parent heterocyclic compound, exhibits moderate acute oral toxicity in rats, with LD50 values ranging from 133 to 447 mg/kg.

Sub-chronic and Chronic Toxicity

There is no publicly available data from sub-chronic or chronic toxicity studies specifically for **1-phenylpiperidine**. Therefore, No Observed Adverse Effect Levels (NOAELs) have not been established.

Genotoxicity

No specific genotoxicity data (e.g., Ames test, in vivo micronucleus assay) for **1-phenylpiperidine** was found.

Carcinogenicity

There are no available carcinogenicity bioassays for **1-phenylpiperidine** in the public domain.

Reproductive and Developmental Toxicity

Specific studies on the reproductive and developmental toxicity of **1-phenylpiperidine** are not publicly available.

Human Health Effects

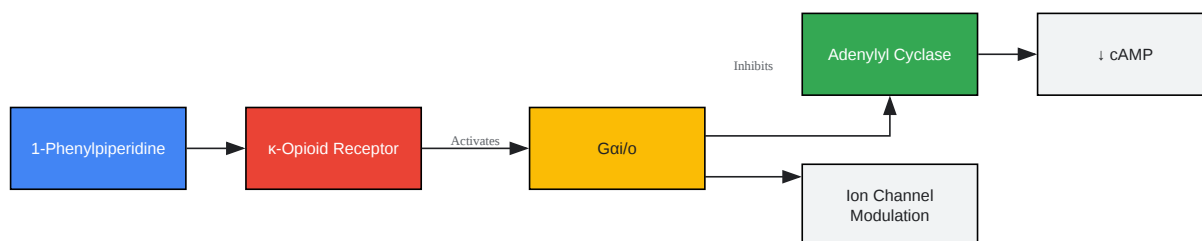
The primary reported human health effects of **1-phenylpiperidine** are related to its irritant properties. It is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[3][6]

Mechanism of Action

The pharmacological and toxicological effects of **1-phenylpiperidine** and its derivatives are believed to be mediated through their interaction with various components of the central nervous system.

Interaction with Opioid Receptors

1-Phenylpiperidine has been shown to have a strong binding affinity for κ -opioid receptors.[4] This interaction may contribute to its psychoactive properties. The signaling pathway downstream of κ -opioid receptor activation typically involves the inhibition of adenylyl cyclase and modulation of ion channels.



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*Hypothesized κ -opioid receptor signaling pathway for **1-phenylpiperidine**.*

Effects on Dopamine Transport

Some studies on phenylpiperidine derivatives suggest an interaction with the dopamine transporter (DAT), leading to the inhibition of dopamine uptake.[4] This mechanism is a hallmark of many psychoactive substances and can contribute to neurotoxic effects.

Experimental Protocols

While specific experimental protocols for the toxicological assessment of **1-phenylpiperidine** are not available, this section outlines the general methodologies for key toxicological assays based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Principle: The assay utilizes several strains of *Salmonella typhimurium* that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test substance is evaluated for its ability to cause a reverse mutation, restoring the gene for histidine synthesis and allowing the bacteria to grow on a histidine-free medium.

General Protocol:

- **Strain Selection:** Use a minimum of five tester strains (e.g., TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA).
- **Metabolic Activation:** Conduct the assay with and without a metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.
- **Dose Selection:** Perform a preliminary cytotoxicity assay to determine the appropriate dose range.
- **Assay Procedure (Plate Incorporation Method):**
 - Mix the test substance at various concentrations, the bacterial culture, and either the S9 mix or a buffer.
 - Add this mixture to molten top agar and pour it onto minimal glucose agar plates.
 - Incubate the plates at 37°C for 48-72 hours.
- **Data Analysis:** Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants and/or a reproducible and statistically significant positive response for at least one of the tester strains.

In Vivo Micronucleus Assay

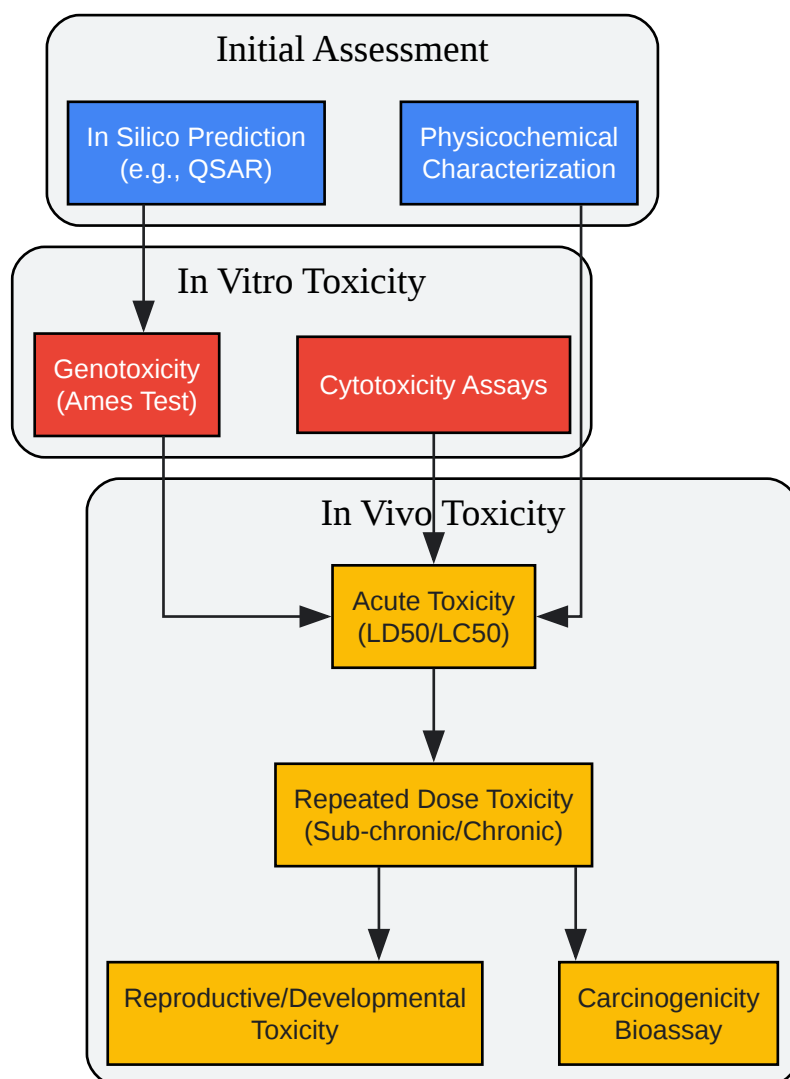
This test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in erythrocytes.

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated polychromatic erythrocytes in treated animals is an indication of induced chromosomal damage.

General Protocol:

- **Animal Model:** Typically conducted in mice or rats.

- **Dose Administration:** Administer the test substance to the animals, usually via the intended route of human exposure.
- **Sample Collection:** Collect bone marrow or peripheral blood at appropriate time points after treatment.
- **Slide Preparation and Analysis:** Prepare smears, stain the cells, and score the frequency of micronucleated polychromatic erythrocytes (MN-PCEs) among total PCEs.
- **Data Analysis:** Compare the frequency of MN-PCEs in treated groups to that in a concurrent vehicle control group. A statistically significant, dose-dependent increase in the frequency of MN-PCEs indicates a positive result.



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A generic workflow for toxicological testing of a chemical substance.

Conclusion

1-Phenylpiperidine is a widely used chemical intermediate with a toxicological profile characterized primarily by its irritant properties. While it is known to interact with κ -opioid receptors and potentially inhibit dopamine transport, a comprehensive toxicological database with quantitative endpoints is currently lacking in the public domain. Researchers and drug development professionals should handle this compound with appropriate safety precautions, including the use of personal protective equipment to avoid skin, eye, and respiratory exposure. Further toxicological studies, following established guidelines, are necessary to fully characterize the potential hazards of **1-phenylpiperidine** and to establish safe exposure limits.

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